Betol

Übersicht

Beschreibung

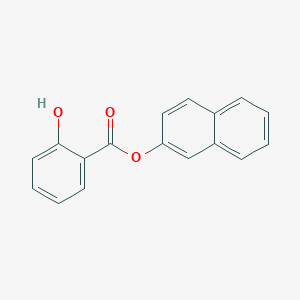

Betol (β-naphthyl salicylate) is a phenolic ester synthesized by combining β-naphthol and salicylic acid . It is primarily utilized as an intestinal disinfectant due to its unique hydrolysis properties. Upon reaching the alkaline environment of the duodenum, this compound undergoes hydrolysis, releasing β-naphthol (a potent antiseptic) and salicylic acid (an anti-inflammatory and keratolytic agent) . This controlled release minimizes systemic toxicity compared to unmodified phenol derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Betol can be synthesized through the esterification of salicylic acid with 2-naphthol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Betol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct chemical properties.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinones or other oxidized derivatives, while reduction may produce hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antiseptic Properties

Betol exhibits significant antiseptic properties, making it useful in medical formulations. Its effectiveness in inhibiting microbial growth has been documented, leading to its inclusion in topical antiseptics and disinfectants. The compound's mechanism involves disrupting microbial cell membranes, which contributes to its efficacy against a broad spectrum of pathogens .

1.2 Analgesic and Anti-inflammatory Uses

this compound has been studied for its analgesic and anti-inflammatory effects. It is often used in formulations aimed at relieving pain and reducing inflammation, particularly in conditions such as arthritis. Clinical trials have shown that this compound can provide relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without some of the adverse effects associated with long-term use of NSAIDs .

1.3 Potential in Drug Delivery Systems

Research indicates that this compound can be utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its incorporation into nanoparticles has shown promise in targeted drug delivery, especially in cancer therapies where localized treatment is crucial .

Industrial Applications

2.1 Use in Coatings and Adhesives

this compound's chemical properties allow it to be used as a plasticizer in coatings and adhesives. Its presence enhances flexibility and durability, making it suitable for applications in automotive and construction industries .

2.2 Role in Textile Treatments

In the textile industry, this compound is utilized for its dye-fixing properties. It helps improve the adhesion of dyes to fabrics, resulting in more vibrant colors that resist fading during washing .

Case Studies

Wirkmechanismus

The mechanism of action of Betol involves its interaction with specific molecular targets and pathways. For example, this compound’s derivatives may inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Key Properties of Betol :

- Melting Point : 92°C .

- Toxicity Profile: Medicinal dose of 3 grains, significantly safer than phenol (1 grain) .

- Physicochemical Behavior : Forms eutectic mixtures with salol (phenyl salicylate), with distinct supersolubility and freezing-point curves .

Salol (Phenyl Salicylate)

Salol, or phenyl salicylate, shares structural and functional similarities with this compound but differs in critical aspects:

Key Distinctions :

- Toxicity: this compound’s hydrolysis product (β-naphthol) is less toxic than phenol, making it safer for internal use .

- Applications : Both are used as intestinal antiseptics, but this compound’s higher melting point and stability make it preferable in formulations requiring delayed release .

Phol (α-Naphthyl Salicylate)

Phol, an analog derived from α-naphthol, is mentioned alongside this compound as a hydrolyzable antiseptic . Limited data suggest its mechanism parallels this compound and Salol, but differences in the isomerism of naphthol may influence:

- Antiseptic Activity : α-naphthol is less studied but may exhibit different bioavailability.

- Crystallization : Unlike this compound and Salol, Phol’s physicochemical interactions (e.g., eutectic behavior) remain uncharacterized in the literature.

Resorcinol and Corrosive Sublimate

This compound’s safety profile is further contextualized against other antiseptics:

Insights :

- This compound’s higher tolerated dose (vs. phenol) underscores its reduced systemic toxicity .

- Resorcinol’s lower potency but higher dose requirement highlights the trade-off between efficacy and safety.

Beta-Naphthol vs. Phenol

The hydrolysis products of this compound and Salol directly influence their therapeutic profiles:

- β-Naphthol: Retains phenol’s germicidal properties but with lower cytotoxicity, likely due to reduced membrane permeability .

- Phenol: Rapid absorption increases toxicity risks, limiting its internal use .

Physicochemical and Crystallization Behavior

This compound and Salol exhibit unique phase behaviors:

- Eutectic Mixture: A 78% salol + 22% this compound mixture freezes at 33°C, requiring inoculation for crystallization .

- Supersolubility Curves : this compound’s spontaneous crystallization occurs at 79°C, while Salol crystallizes at 33°C. Their mixtures form a "hypertectic" point at 74% salol, freezing spontaneously at 56°C .

Research Implications and Clinical Utility

- Intestinal Disinfection: this compound’s targeted hydrolysis in the duodenum minimizes gastric irritation, a significant advantage over unmodified phenols .

- Formulation Stability : High melting point (92°C) and eutectic properties enable stable solid-dose formulations .

- Safety: Dose-toxicity proportionality studies validate this compound’s safer profile compared to phenol and mercuric agents .

Tables Summarizing Key Data

Table 1 : this compound vs. Salol Comparison

| Property | This compound | Salol |

|---|---|---|

| Melting Point | 92°C | 42°C |

| Hydrolysis Products | β-naphthol + salicylic acid | Phenol + salicylic acid |

| Antiseptic Power | High (β-naphthol) | Moderate (phenol) |

Table 2 : Toxicity Ranking of Antiseptics

| Compound | Toxicity (Relative to Dose) |

|---|---|

| Corrosive Sublimate | Very High |

| Phenol | High |

| This compound | Moderate |

| Resorcinol | Low |

Biologische Aktivität

Betol, a compound derived from various natural sources, has garnered attention in scientific research due to its diverse biological activities. This article presents a comprehensive overview of the biological properties of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is often associated with betulinic acid, a pentacyclic triterpenoid that exhibits significant biological activities. The structure of betulinic acid is characterized by its unique arrangement of carbon rings, which contributes to its interaction with biological systems.

Biological Activities

-

Anticancer Activity

- Betulinic acid has been extensively studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in a study involving the K562 tumor cell line, betulinic acid demonstrated an IC50 value of 6.25 μg/ml, indicating its effectiveness in inhibiting cell growth and inducing apoptosis at higher concentrations .

- Additionally, it was found to inhibit DNA Topoisomerase II activity with an IC50 value of 56.12 µM, comparable to standard inhibitors like etoposide .

- Antiviral Activity

-

Anti-inflammatory and Antioxidant Properties

- The compound exhibits anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. Studies have demonstrated that derivatives of betulinic acid can significantly reduce inflammation markers in animal models .

- Its antioxidant properties further enhance its therapeutic potential by mitigating oxidative stress-related damage in cells.

Table 1: Summary of Biological Activities of this compound

The biological activities of this compound are attributed to several mechanisms:

- Induction of Apoptosis : Betulinic acid triggers programmed cell death in cancer cells through mitochondrial pathways.

- Inhibition of Viral Replication : It interferes with the viral life cycle by targeting specific enzymes essential for viral replication.

- Modulation of Inflammatory Pathways : The compound affects signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for characterizing Betol’s physicochemical properties in geopolymer synthesis?

- Methodological Answer : Key parameters include dynamic viscosity, SiO₂/Na₂O molar ratio, and surface tension. For example, this compound 39T® exhibits a SiO₂/Na₂O ratio of 3.3 and dynamic viscosity of 97.6 mPa·s, critical for optimizing geopolymer workability and structural integrity . Techniques such as rheological analysis and spectroscopy should be prioritized to assess these properties systematically.

Q. How should this compound-based formulations be documented to ensure reproducibility in academic publications?

- Methodological Answer : Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Report exact mass ratios (e.g., 3:2 Metaver R to this compound K 57 M in geopolymer pastes) .

- Specify activator solutions’ solids content (e.g., 50 wt.% for this compound K 57 M) and water/binder ratios (e.g., 0.25) .

- Avoid redundant experimental details but include critical steps like purity validation for novel compounds .

Q. What are the common pitfalls in interpreting this compound’s role in material synthesis, and how can they be mitigated?

- Methodological Answer : Misinterpretations often arise from overlooking contextual variables (e.g., curing conditions, ancillary materials). To mitigate:

- Conduct control experiments isolating this compound’s effects.

- Cross-reference studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to contextualize findings .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s performance metrics across studies (e.g., viscosity vs. surface tension)?

- Methodological Answer : Apply contradiction analysis frameworks:

- Compare experimental conditions (e.g., this compound 39T® vs. WG-1.6 in moisture-rich environments) .

- Use statistical tools (e.g., ANOVA) to identify confounding variables.

- Reference systematic reviews or meta-analyses to contextualize divergent results .

Q. What advanced experimental designs are suitable for optimizing this compound-based geopolymers with conflicting property requirements (e.g., high strength vs. low curing time)?

- Methodological Answer : Employ response surface methodology (RSM) or factorial design to model interactions between variables:

- Vary SiO₂/Na₂O ratios (1.6–3.3) and water content (60–64%) to identify Pareto-optimal solutions .

- Validate models with pilot-scale trials to assess scalability .

Q. How can ethical and methodological rigor be maintained when studying this compound’s novel applications (e.g., biomedical derivatives)?

- Methodological Answer :

- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): Ensure sample sizes are statistically robust and disclose conflicts of interest .

- For biomedical studies, integrate ethical review protocols (e.g., informed consent frameworks) even in preclinical stages .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in composite materials?

- Methodological Answer : Use multivariate regression to isolate this compound’s contribution from co-formulants. For example:

- Model viscosity (dependent variable) against SiO₂/Na₂O ratio and surface tension (independent variables) .

- Apply cluster analysis to categorize this compound variants (e.g., 39T®, K 57 M) based on performance metrics .

Q. How should researchers address potential biases in this compound-related data collection (e.g., instrument calibration errors)?

- Methodological Answer :

- Implement triangulation: Cross-validate results using multiple instruments (e.g., viscometers, FTIR).

- Document calibration protocols and margin of error in supplementary materials .

Q. Methodological Frameworks

Q. Which frameworks (e.g., PICOT, FINER) are most applicable to formulating this compound-focused research questions?

- Methodological Answer :

- PICOT : Define Population (e.g., geopolymer pastes), Intervention (this compound concentration), Comparison (alternative activators), Outcome (compressive strength), and Time (curing duration) .

- FINER : Ensure questions are feasible (lab resources), novel (understudied ratios), and relevant (industrial sustainability goals) .

Q. How to integrate this compound into interdisciplinary research (e.g., environmental science and materials engineering)?

Eigenschaften

IUPAC Name |

naphthalen-2-yl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJVLWIYKOAYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871791 | |

| Record name | 2-Naphthyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-78-5 | |

| Record name | β-Naphthyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X065171H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.